alpha-Propyldopacetamide

Description

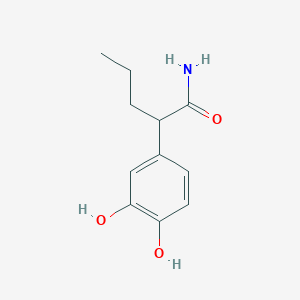

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXQWRJYXZXWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934892 | |

| Record name | 2-(3,4-Dihydroxyphenyl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-62-1 | |

| Record name | α-Propyldopacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylvaleramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-DIHYDROXYPHENYL)VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G4GVP38EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Characteristic Chemical Reactions of Alpha-Propyldopacetamide

The chemical reactivity of α-Propyldopacetamide is dictated by its constituent functional groups: the amide, the catechol ring, and the alkyl chain.

Like other amides, α-Propyldopacetamide is susceptible to hydrolysis under both acidic and basic conditions. smolecule.comlibretexts.org This reaction involves the cleavage of the amide bond to yield the corresponding carboxylic acid (propionic acid) and amine (a dopamine (B1211576) derivative). smolecule.com The hydrolysis of amides is generally a slow process and often requires harsh conditions such as elevated temperatures and strong acids or bases to proceed at a significant rate. libretexts.org

The stability of the amide bond can be influenced by steric hindrance around the carbonyl group. purdue.edu The presence of the propyl group alpha to the carbonyl may have a minor influence on the rate of hydrolysis compared to an unsubstituted acetamide (B32628).

The catechol moiety is also sensitive to pH. In basic conditions, the hydroxyl groups can be deprotonated, making the ring highly susceptible to oxidation, which can complicate the hydrolytic pathways. The stability of related compounds has been shown to be pH-dependent. nih.gov

The α-Propyldopacetamide molecule has several sites that can participate in nucleophilic substitution reactions. The nitrogen atom of the amide is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. smolecule.com However, it can undergo reactions under certain conditions.

The hydroxyl groups of the catechol ring can also act as nucleophiles, for example, in reactions with alkyl halides under basic conditions to form ethers.

Table 3: Summary of Chemical Reactivity

| Reaction Type | Reagents/Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Propionic acid, Dopamine analogue salt | Cleavage of the amide bond. libretexts.org |

| Base-Promoted Hydrolysis | OH⁻, heat | Propionate salt, Dopamine analogue | Cleavage of the amide bond; potential for catechol oxidation. libretexts.org |

| Nucleophilic Acyl Substitution | Strong nucleophile | Substitution at the carbonyl carbon | Generally requires forcing conditions due to the poor leaving group. masterorganicchemistry.com |

Electrophilic Aromatic Substitution Patterns

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the this compound molecule are dictated by the nature of the substituents on its benzene (B151609) ring. The aromatic ring of this compound contains two hydroxyl (-OH) groups and an α-propyldopacetamide side chain. These groups collectively influence the positions at which an incoming electrophile will attack the ring.

The directing effects of these substituents are a combination of inductive and resonance effects. Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophilic attack, and generally direct incoming groups to the meta position. wikipedia.org

Influence of Substituents in this compound

The primary substituents on the aromatic ring of this compound are the two hydroxyl groups at positions 3 and 4 (forming a catechol moiety) and the alkyl-amide side chain at position 1.

Hydroxyl (-OH) Groups: The hydroxyl group is a potent activating group in electrophilic aromatic substitution. minia.edu.eg This is due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance, a much stronger effect than the electron-withdrawing inductive effect of the electronegative oxygen. libretexts.org This strong resonance effect significantly increases the electron density at the ortho and para positions relative to the hydroxyl group, making these positions the most likely sites for electrophilic attack. cognitoedu.orgmasterorganicchemistry.com

Alkyl Side Chain: The this compound side chain is essentially an alkyl group attached to the aromatic ring. Alkyl groups are known to be weakly activating and also act as ortho and para directors. wikipedia.orgopenstax.org This is primarily due to a positive inductive effect, where the alkyl group donates electron density to the ring. libretexts.org

The combined effect of the two hydroxyl groups in the catechol structure of this compound results in a highly activated aromatic ring. The substitution pattern is therefore predominantly determined by the powerful ortho and para directing influence of these two groups. The available positions for substitution on the ring are 2, 5, and 6.

Position 5 is para to the hydroxyl group at C3 and ortho to the hydroxyl group at C4.

Position 6 is para to the hydroxyl group at C4 and meta to the hydroxyl group at C3.

Position 2 is ortho to the hydroxyl group at C3 and meta to the hydroxyl group at C4.

Given the strong activating and directing nature of hydroxyl groups, electrophilic substitution is expected to occur preferentially at the positions that are ortho or para to them. Therefore, positions 5 and 6 are the most probable sites for substitution. Research on the electrophilic substitution of similar catechol derivatives, such as in the synthesis of natural products, has often shown substitution occurring at the positions activated by the hydroxyl groups. colby.edu For instance, studies on the electrophilic substitution of catechins have demonstrated varying selectivity between the C-6 and C-8 positions (analogous to positions 5 and 2/6 in this compound) depending on the electrophile used. rsc.org

The table below summarizes the directing effects of the functional groups present on the aromatic ring of this compound.

| Functional Group | Position | Activating/Deactivating | Directing Effect |

| α-Propyldopacetamide Side Chain | 1 | Weakly Activating | ortho, para |

| Hydroxyl | 3 | Strongly Activating | ortho, para |

| Hydroxyl | 4 | Strongly Activating | ortho, para |

Predicted Research Findings

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively published, predictions can be made based on the established principles of substituent effects.

Nitration: The nitration of dopamine derivatives has been shown to result in substitution on the aromatic ring. For example, the nitration of dopamine can lead to the introduction of a nitro group at the 6-position. researchgate.net For this compound, nitration would be expected to yield predominantly 5-nitro and 6-nitro derivatives, with the exact ratio potentially influenced by reaction conditions and steric hindrance from the side chain.

Halogenation: Halogenation, such as bromination, would also be directed by the hydroxyl groups. In related catechol compounds, bromination occurs at the positions activated by the hydroxyls. rsc.org Thus, 5-bromo- and 6-bromo-alpha-propyldopacetamide would be the expected major products.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important EAS reactions. However, the strong activating nature of the hydroxyl groups in this compound can lead to complications such as over-reaction or complexation with the Lewis acid catalyst. openstax.org Nevertheless, under suitable conditions, acylation or alkylation would be directed to positions 5 and 6.

The steric bulk of the α-propyldopacetamide side chain at position 1 may play a role in the regioselectivity of these reactions, potentially favoring substitution at position 5, which is further away from this bulky group, over position 2 or 6.

Enzymatic Interactions and Neurotransmitter Metabolic Regulation

Tryptophan Hydroxylase (TPH) Inhibition Mechanisms

Alpha-Propyldopacetamide has been identified as an inhibitor of Tryptophan Hydroxylase (TPH), the enzyme that initiates the synthesis of serotonin (B10506) from tryptophan. nih.govnih.gov The mechanism of inhibition involves the compound binding to the active site of the enzyme. Structural and kinetic analyses of TPH inhibitors reveal that they typically occupy the tryptophan binding pocket. nih.govsemanticscholar.org This binding is competitive with respect to the substrate, tryptophan, meaning the inhibitor and the natural substrate compete for the same binding site on the enzyme. nih.govnih.govsemanticscholar.org

Interestingly, the inhibition is often uncompetitive concerning the cofactor, tetrahydropterin (B86495) (or its analogs like 6-methyltetrahydropterin). nih.govsemanticscholar.org This suggests an ordered binding mechanism where the pterin (B48896) cofactor must bind to the enzyme first, followed by the binding of either the substrate (tryptophan) or the inhibitor. nih.govsemanticscholar.org The binding of the inhibitor can induce significant conformational changes in the enzyme, resulting in a compact state that prevents the catalytic reaction from proceeding. nih.govsemanticscholar.org

The enzyme Tryptophan Hydroxylase exists in two isoforms: TPH1 and TPH2. nih.gov TPH1 is predominantly found in peripheral tissues, such as the gut, and is responsible for producing the majority of the body's serotonin, which circulates in platelets. nih.govresearchgate.netfrontiersin.org TPH2, in contrast, is expressed almost exclusively in the neurons of the brainstem's raphe nuclei and is the source of serotonin in the central nervous system. nih.govnih.gov

Despite a high degree of sequence identity between the two isoforms, differences in their kinetic properties and active site loops can be exploited for selective inhibition. nih.gov While many TPH inhibitors show similar affinity for both TPH1 and TPH2, the development of isoform-selective inhibitors is a key area of research. researchgate.net For instance, some novel compounds have been developed to act as allosteric TPH1 inhibitors, binding to a site other than the active site to achieve high selectivity over TPH2 and other related hydroxylases like Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PAH). researchgate.net The selectivity of a compound like this compound for TPH1 over TPH2 is a critical determinant of its pharmacological effects, distinguishing between peripheral and central serotonin depletion.

| Compound | Target Enzyme | Inhibition Type vs. L-Trp | Inhibition Type vs. Cofactor (BH₄) | Selectivity Profile |

|---|---|---|---|---|

| Omeprazole | TPH1 / TPH2 | Non-competitive | Non-competitive | Selective for TPH1/TPH2 over PAH and TH frontiersin.org |

| LP-533401 (example) | TPH1 | Competitive | Uncompetitive | Periphery-specific TPH1 inhibitor nih.govnih.gov |

Tyrosine Hydroxylase (TH) Inhibitory Potential

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), noradrenaline, and adrenaline. nih.govuib.no It catalyzes the conversion of tyrosine to L-DOPA. nih.govsigmaaldrich.com Given the structural and functional similarities among the aromatic amino acid hydroxylases (TPH, TH, and PAH), the potential for cross-reactivity is a significant consideration. uib.no

The catalytic sites of TPH1, TPH2, and TH share many critical residues, creating challenges for achieving high specificity with inhibitors that target the active site. researchgate.net An ideal inhibitor would demonstrate high potency for its intended target (e.g., TPH1) with minimal to no activity against TH. Lack of selectivity could lead to unintended inhibition of catecholamine synthesis. For example, the compound alpha-methyl-p-tyrosine (AMPT) is a known competitive inhibitor of TH. nih.govnih.gov Some compounds, like omeprazole, have been shown to be highly selective, inhibiting TPH1 and TPH2 without affecting TH or PAH activity at similar concentrations. frontiersin.org The degree to which this compound inhibits TH determines its potential to interfere with the production of dopamine and other catecholamines.

Inhibition of Tyrosine Hydroxylase directly reduces the synthesis of L-DOPA, the precursor for all catecholamines. sigmaaldrich.comresearchgate.net This leads to a subsequent decrease in the production of dopamine. nih.gov In neurons that produce noradrenaline, dopamine is further converted by the enzyme dopamine β-hydroxylase. researchgate.netresearchgate.net Therefore, any significant inhibition of TH by this compound would be expected to lower the levels of both dopamine and noradrenaline. researchgate.net The synthesis of these neurotransmitters is tightly regulated, in part by feedback inhibition, where dopamine itself can bind to and inhibit TH activity. uib.noresearchgate.net An external inhibitor would augment this effect, leading to a more pronounced reduction in catecholamine availability. nih.gov

| Enzyme | Substrate | Product | Known Inhibitor Example | Effect of Inhibition |

|---|---|---|---|---|

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | alpha-methyl-p-tyrosine (AMPT) nih.govnih.gov | Decreased synthesis of Dopamine and Noradrenaline nih.gov |

| Dopamine β-hydroxylase (DBH) | Dopamine | Noradrenaline | Diethyldithiocarbamate (copper chelator) sigmaaldrich.com | Decreased synthesis of Noradrenaline sigmaaldrich.com |

Monoamine Oxidase (MAO) Activity Considerations in this compound Metabolism

Monoamine Oxidase (MAO) is a family of enzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and noradrenaline. researchgate.netnih.gov These enzymes exist in two forms, MAO-A and MAO-B. The metabolism of many pharmacological compounds, particularly those with a monoamine structure, can be influenced by or interact with MAO enzymes. nih.gov While the primary action of this compound may be on synthesis enzymes, its own metabolic fate could involve MAO. Alternatively, the compound itself could possess inhibitory properties against MAO. Inhibition of MAO leads to an increased availability of monoamine neurotransmitters, an effect opposite to that of synthesis inhibition. nih.gov Therefore, a comprehensive understanding of this compound's pharmacology requires consideration of its potential interactions with the MAO system, both as a substrate and as a potential inhibitor. nih.gov

Neurobiological Mechanisms and Receptor Pharmacology

Serotonergic System Modulation

Effects on Serotonin (B10506) Release and Reuptake Dynamics

Without foundational research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Despite a comprehensive search for the chemical compound “alpha-Propyldopacetamide,” no specific information was found regarding its neurobiological mechanisms and receptor pharmacology. Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline focusing on this particular compound.

The lack of available research and data on this compound prevents a detailed discussion of its effects on serotonin turnover and depletion, its involvement with the adrenergic system, specifically alpha-2 adrenoceptors, and its interplay with the GABAergic system in modulating striatal serotonergic transmission.

Therefore, the requested article with the specified sections and subsections cannot be created.

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Characterization

In vitro studies provide the initial, foundational data on a compound's interaction with specific biological targets in a controlled environment, absent the complexities of a whole biological system.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for specific neurotransmitter receptors. These assays typically utilize cell membranes expressing a high density of the target receptor and a radiolabeled ligand known to bind to that receptor. By measuring the ability of the test compound, such as alpha-Propyldopacetamide, to displace the radioligand, researchers can calculate its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. While this is a standard technique, specific binding affinity data for this compound across a wide range of CNS receptors are not extensively detailed in publicly available literature.

Neurotransmitter Uptake and Release Studies in Synaptosomal Preparations

To investigate effects on presynaptic nerve terminals, researchers use synaptosomes, which are isolated, sealed nerve endings that retain functional machinery for neurotransmitter uptake and release. researcher.life Studies using synaptosomes can elucidate whether a compound inhibits the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) from the synaptic cleft, or if it promotes their release. For instance, low concentrations of some compounds can reduce serotonin uptake and increase its spontaneous release in neocortical slices. nih.gov Specific quantitative data detailing the potency of this compound in inhibiting neurotransmitter transporters (IC50 values) or its capacity to elicit neurotransmitter release from striatal synaptosomes remains to be fully characterized in published studies.

Enzyme Activity Assays in Cellular and Subcellular Fractions

The metabolic pathways of monoamine neurotransmitters are regulated by enzymes such as Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). Enzyme activity assays are performed to determine if a compound inhibits these enzymes, which would lead to increased neurotransmitter availability. These assays measure the rate at which an enzyme converts a substrate to a product in the presence and absence of the test compound. nih.gov For example, selective MAO-A inhibitors are targeted for depression, while MAO-B inhibitors are used in the management of Parkinson's disease. nih.gov Specific inhibitory concentrations (IC50 values) of this compound against MAO-A, MAO-B, or COMT have not been prominently reported.

In Vivo Studies in Experimental Animal Models

Following in vitro characterization, in vivo studies in animal models are essential to understand a compound's effects within a complex, living physiological system.

Quantitative Assessment of Monoamine Turnover in Central Nervous System Regions

In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method provides a dynamic picture of monoamine turnover. An increase in the ratio of metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) to dopamine (DA) is often interpreted as an increase in dopamine turnover. nih.govhealthmatters.io Some studies have noted that this compound can accelerate the turnover of brain noradrenaline, while the effect on dopamine turnover is less pronounced. science.govscience.gov Furthermore, repeated administration of certain compounds can attenuate the cortical serotonin depletion induced by this compound, suggesting a modulatory effect on serotonin turnover. nih.gov

Below is a representative table illustrating the type of data obtained from such studies, showing hypothetical changes in monoamine metabolites in a key brain region like the striatum following administration of a test compound.

| Analyte | Basal Level (pg/µL) | % Change After Compound Administration |

| Dopamine (DA) | 15.2 ± 2.1 | +15% |

| DOPAC | 1250.6 ± 150.3 | +45% |

| HVA | 850.4 ± 95.7 | +30% |

| Norepinephrine | 4.5 ± 0.8 | +80% |

| Serotonin | 5.1 ± 0.9 | +5% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Electrophysiological and Voltammetric Techniques for Neurotransmitter Monitoring

Electrophysiology: In vivo electrophysiology involves placing microelectrodes into specific brain regions of an anesthetized or awake animal to record the electrical activity (firing rate) of individual neurons or groups of neurons. springermedizin.denih.govnih.gov This technique can directly assess how a compound alters the baseline firing rate and pattern of, for example, dopaminergic neurons in the ventral tegmental area or substantia nigra. An increase in the firing rate of these neurons would be expected to lead to increased dopamine release in terminal fields like the nucleus accumbens and striatum.

Behavioral Phenotyping in Pharmacological Models (e.g., Locomotor Activity, Psychomimetic Effects)

Information regarding the effects of this compound on locomotor activity or its potential psychomimetic properties is not available in the reviewed scientific literature. Standard preclinical behavioral assessments, which typically involve observing and quantifying the movement and specific behaviors of laboratory animals following the administration of a test compound, have not been published for this compound.

Utility in Models of Neurological Function (e.g., Neuroprotection, Anticonvulsant Activity)

There is no available data from preclinical models to suggest or evaluate the utility of this compound in neurological functions such as neuroprotection or anticonvulsant activity. Studies that would investigate the compound's ability to protect neurons from damage or to prevent or reduce the severity of seizures have not been found.

Comparative Studies Across Species (e.g., Rodents, Bivalvia)

No comparative studies involving this compound in different species, such as rodents and bivalves, have been documented in the accessible scientific literature. Such research is essential for understanding the pharmacological and toxicological profile of a compound across different biological systems, but this information is currently absent for this compound.

Structure Activity Relationship Sar Studies and Analog Development

: Analysis of Structural Modifications on Biological Activity

The anticonvulsant properties of alpha-propyldopacetamide are intrinsically linked to its molecular architecture. SAR studies on the broader class of α-substituted acetamido-N-benzylacetamide derivatives have provided valuable insights into the key structural features governing their biological activity.

A crucial determinant of anticonvulsant efficacy lies in the nature of the substituent at the alpha (α) position of the acetamide (B32628) core. Research has consistently shown that the introduction of small, electron-rich aromatic and heteroaromatic groups at this Cα site can lead to pronounced protection against seizures induced by maximal electroshock (MES). nih.govnih.gov For instance, the replacement of a phenyl group with moieties like furan-2-yl, oxazol-2-yl, or thiazol-2-yl in α-acetamido-N-benzylacetamides has resulted in compounds with excellent protective activity in animal models. nih.gov This suggests that the electronic properties and the size of the α-substituent play a pivotal role in the interaction with the biological target.

The stereochemistry of the molecule is another critical factor. For certain α-substituted acetamido-N-benzylacetamide analogs, the anticonvulsant activity has been found to reside predominantly in one enantiomer, underscoring the importance of a specific three-dimensional arrangement for optimal biological effect. nih.gov

| α-Substituent | Observed Anticonvulsant Activity | Reference |

|---|---|---|

| Phenyl | Potent activity | nih.gov |

| Furan-2-yl | Substantial improvement in potency | nih.gov |

| Pyrrole-2-yl | Substantial improvement in potency | nih.gov |

| Pyrid-2-yl | Potency comparable to or greater than phenytoin | nih.gov |

| Pyrazin-2-yl | Potency comparable to or greater than phenytoin | nih.gov |

| Pyrimid-2-yl | Potency comparable to or greater than phenytoin | nih.gov |

Comparative Pharmacological Profiles with Related Amine Derivatives

To better understand the therapeutic potential of this compound, it is essential to compare its pharmacological profile with that of other anticonvulsant drugs, particularly those with related amine functionalities. The landscape of antiepileptic drugs (AEDs) is diverse, with compounds exerting their effects through various mechanisms of action. nih.gov

Many established and newer AEDs, such as phenytoin, carbamazepine, and lamotrigine, function by modulating voltage-sensitive sodium channels. nih.gov Other mechanisms include the enhancement of GABA-mediated inhibition (e.g., benzodiazepines, vigabatrin), blockade of calcium channels (e.g., ethosuximide), and modulation of glutamate-mediated excitation. nih.govnih.gov

While the precise mechanism of action for this compound is not fully elucidated in the provided search results, its structural similarity to other α-substituted acetamides suggests a potential interaction with voltage-gated ion channels. The anticonvulsant profile of these related compounds is often characterized by efficacy in the MES test, which is indicative of an ability to prevent seizure spread and is a hallmark of drugs that block voltage-gated sodium channels. nih.govnih.gov

A comparative analysis would involve evaluating this compound alongside other amine-containing anticonvulsants like gabapentin (B195806) and pregabalin, which act on the α2δ subunit of voltage-gated calcium channels, and other primary amine derivatives that may have different mechanisms. Such studies would typically assess the potency, efficacy, and side-effect profiles in standardized animal models of epilepsy to determine the relative therapeutic index and potential clinical advantages of this compound.

| Drug Class/Example | Primary Mechanism of Action | Reference |

|---|---|---|

| Phenytoin, Carbamazepine | Blockade of voltage-sensitive sodium channels | nih.gov |

| Benzodiazepines, Vigabatrin | Enhancement of GABA-mediated inhibition | nih.govnih.gov |

| Ethosuximide | Blockade of T-type calcium channels | nih.gov |

| Gabapentin, Pregabalin | Binding to the α2δ subunit of voltage-gated calcium channels | nih.gov |

| Felbamate, Topiramate | Modulation of glutamate (B1630785) receptors | nih.gov |

Rational Design Principles for this compound Analogues

The development of new and improved analogs of this compound is guided by rational design principles derived from existing SAR data and a growing understanding of the molecular targets of anticonvulsant drugs. The goal is to optimize the therapeutic properties of the lead compound, enhancing its efficacy, selectivity, and pharmacokinetic profile while minimizing adverse effects.

A key principle in the rational design of this compound analogues involves the systematic modification of the α-substituent. Based on the finding that electron-rich heteroaromatic rings at this position can enhance activity, further exploration of a wide range of five- and six-membered heterocyclic systems is a logical step. nih.govnih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the optimal electronic and steric properties of this substituent for improved biological activity.

Another important design consideration is the modification of the amide and the N-benzyl portions of the molecule. Introducing substituents on the phenyl ring of the N-benzyl group or replacing it with other aromatic or aliphatic moieties can influence the compound's lipophilicity, metabolic stability, and interaction with the target. The observation that N-alkylation can significantly impact potency in related scaffolds suggests that a systematic variation of the substituent on the amide nitrogen of this compound could be a fruitful avenue for optimization. nih.gov

Furthermore, isosteric and bioisosteric replacements are valuable strategies. For instance, replacing the amide bond with other functional groups that mimic its hydrogen bonding capabilities could lead to compounds with altered pharmacokinetic properties. The synthesis and evaluation of conformationally restricted analogs can also provide insights into the bioactive conformation of the molecule, aiding in the design of more potent and selective compounds.

The ultimate aim of these rational design approaches is to develop novel this compound analogues with a superior therapeutic profile, offering a better balance of efficacy and tolerability for the treatment of epilepsy.

Compound Names Mentioned:

this compound

Phenytoin

Carbamazepine

Lamotrigine

Benzodiazepines

Vigabatrin

Ethosuximide

Gabapentin

Pregabalin

Felbamate

Topiramate

(R,S)-alpha-acetamido-N-benzyl-alpha-phenylacetamide

(R,S)-alpha-acetamido-N-benzyl-2-furanacetamide

(R,S)-alpha-acetamido-N-benzyl-2-pyrroleacetamide

N-Cbz-alpha-amino-N-methylglutarimide

N-Cbz-alpha-amino-N-ethylglutarimide

N-Cbz-alpha-amino-N-allylglutarimide

Advanced Research Perspectives and Methodological Innovations

High-Throughput Screening Approaches for Ligand Discovery

High-throughput screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of small molecules for their effects on a specific biological target. nih.gov This automated process utilizes miniaturized assays, often in 96- or 384-well microtiter plates, to generate massive datasets that can identify "hit" compounds for further development. nih.govyoutube.com In the context of alpha-Propyldopacetamide's known targets, such as tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH), HTS methodologies are pivotal for discovering novel and more selective ligands.

The advantages of automation in this process include the miniaturization of chemical syntheses to conserve materials, enhanced experimental reliability and reproducibility, and a significant reduction in the design-make-purify-test cycle times. drugtargetreview.com A variety of optical detection methods are commonly employed in HTS, with fluorescence-based techniques being among the primary choices. nih.gov For enzyme targets like TPH and TH, assays can be designed to measure the enzymatic activity directly or indirectly, identifying compounds that either inhibit or activate the enzyme. For instance, fluorescence resonance energy transfer (FRET) assays have been successfully designed to screen for inhibitors of protein tyrosine phosphatases, a methodology that can be adapted for other enzyme classes. researchgate.net

While specific HTS campaigns for this compound are not prominently documented in recent literature, its established role as an inhibitor of aromatic amino acid hydroxylases makes it a valuable reference compound. In HTS assays designed to find new inhibitors of TPH or TH, this compound could serve as a positive control to validate the assay's performance and benchmark the potency of newly discovered hits. The integration of HTS with data science and machine learning algorithms further refines this process, helping to identify patterns and prioritize potential drug candidates from the vast amount of data generated. youtube.comdrugtargetreview.com

Integration of Computational Chemistry and Machine Learning in Compound Research

The integration of computational chemistry and machine learning (ML) has revolutionized the study of molecular interactions and the design of novel therapeutic agents. arturorobertazzi.it These approaches are particularly valuable for understanding how ligands like this compound interact with their enzymatic targets at an atomic level and for predicting the activity of new chemical entities. nih.gov

Computational methods such as molecular dynamics (MD) simulations and molecular docking are used to investigate the interaction mechanisms of inhibitors with their target enzymes. nih.gov For example, MD simulations have been successfully employed to study the binding modes of phenylalanine derivatives to tryptophan hydroxylase-1 (TPH1). nih.govnih.gov Such studies can elucidate the key amino acid residues in the active site that are crucial for binding and can analyze the energetic contributions (e.g., van der Waals and electrostatic interactions) that determine binding affinity. nih.gov This detailed understanding provides a rational basis for designing future inhibitors with improved potency and selectivity. nih.gov

Machine learning further enhances these capabilities. nih.gov ML models can be trained on datasets generated from experimental HTS campaigns or computational simulations to learn the relationship between a molecule's structure and its biological activity (a process known as Quantitative Structure-Activity Relationship or QSAR). nih.govarxiv.org These trained models can then rapidly screen virtual libraries of millions of compounds, far faster than physical screening, to identify promising candidates for synthesis and testing. nih.gov The synergy between computational chemistry, which provides deep mechanistic insight, and machine learning, which offers predictive power at a massive scale, is accelerating the pace of compound research and development. arturorobertazzi.it

| Research Method | Application to this compound Targets (TPH/TH) | Potential Outcome |

| High-Throughput Screening (HTS) | Screening of large compound libraries for novel inhibitors. | Identification of new chemical scaffolds with inhibitory activity. |

| Molecular Dynamics (MD) Simulations | Elucidating the precise binding mode and interaction energies of inhibitors within the enzyme's active site. nih.gov | Understanding the molecular basis of inhibition and guiding rational drug design. nih.gov |

| Machine Learning (ML) / QSAR | Developing predictive models based on existing inhibitor data to screen virtual libraries. nih.govnih.gov | Rapid identification of potential high-potency inhibitors and optimization of lead compounds. |

Elucidation of Novel Molecular Targets and Signaling Pathways

The primary molecular targets of this compound are well-established as tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). These enzymes are the rate-limiting steps in the synthesis of crucial monoamine neurotransmitters. While the search for entirely novel molecular targets continues to be a broad effort in pharmacology, the primary significance of this compound lies in its impact on well-defined and critical signaling pathways. nih.gov

Tryptophan Hydroxylase (TPH) and the Serotonin (B10506) Pathway: TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). wikipedia.org By inhibiting TPH, this compound effectively reduces the synthesis of serotonin. Serotonin is a fundamental neurotransmitter that modulates a vast array of physiological processes, including mood, sleep, appetite, and gastrointestinal function. nih.gov TPH exists in two forms: TPH1, found mainly in peripheral tissues like the gut and pineal gland, and TPH2, which is the neuron-specific isoform in the central nervous system. wikipedia.org

Tyrosine Hydroxylase (TH) and the Catecholamine Pathway: Analogously, tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines. It hydroxylates L-tyrosine to produce L-dihydroxyphenylalanine (L-DOPA), the precursor for dopamine (B1211576). Dopamine is subsequently converted to norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline). This pathway is fundamental to numerous functions, including motor control, motivation, reward, and the "fight-or-flight" response. Inhibition of TH by this compound leads to a depletion of these critical neurotransmitters, impacting all downstream signaling events they mediate.

Therefore, the elucidation of signaling pathways affected by this compound is centered on understanding the systemic consequences of attenuating the serotonin and catecholamine systems.

| Primary Target | Affected Pathway | Key Molecules | Physiological Relevance |

| Tryptophan Hydroxylase (TPH) | Serotonin Synthesis | L-tryptophan → 5-HTP → Serotonin | Mood, Sleep, Appetite, GI Function |

| Tyrosine Hydroxylase (TH) | Catecholamine Synthesis | L-tyrosine → L-DOPA → Dopamine → Norepinephrine → Epinephrine | Motor Control, Reward, Stress Response |

Role of this compound as a Neurochemical Tool for Systemic Investigations

Given its established mechanism of action as an inhibitor of TPH and TH, this compound serves as a powerful neurochemical tool for systemic investigations in preclinical research. By acutely and reversibly decreasing the synthesis of serotonin and catecholamines, researchers can probe the functional roles of these neurotransmitter systems in various physiological and behavioral models.

For instance, administration of this compound can be used to study the behavioral consequences of monoamine depletion, helping to elucidate the neurobiological underpinnings of conditions where these systems are thought to be dysregulated, such as depression or Parkinson's disease. It allows for the investigation of homeostatic mechanisms and the adaptive responses of the nervous system to a sudden reduction in neurotransmitter levels.

In systemic studies, this compound helps to differentiate between effects caused by the release of pre-existing stores of neurotransmitters versus those requiring ongoing synthesis. By blocking the synthesis pathway, researchers can isolate and study the dynamics of neurotransmitter release, reuptake, and receptor function more clearly. This makes this compound an invaluable tool for dissecting the complex roles of serotonin and catecholamines in integrated biological systems, from the cellular to the organismal level.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis protocol of alpha-Propyldopacetamide in laboratory settings?

- Methodological Answer : Begin with a microwave-assisted synthesis approach to enhance reaction efficiency, as demonstrated in cobaltoceniumylamide derivatives . Monitor reaction parameters (temperature, solvent polarity, catalyst concentration) using HPLC to track intermediate formation. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectral peaks align with theoretical predictions. Include at least three biological replicates to account for batch variability .

Q. How should researchers design in-vitro assays to assess this compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS). Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) at 0, 6, 12, and 24-hour intervals. Include control samples with known stabilizers (e.g., antioxidants) to identify degradation pathways. Report limits of detection (LOD) and quantification (LOQ) for reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine X-ray crystallography for 3D structural elucidation and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. For solubility profiling, use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol). Document all equipment specifications (manufacturer, model) and calibration protocols to ensure cross-study comparability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by dosage, administration route, and model organism. Apply mixed-effects regression to account for inter-study variability. Validate findings using in-silico pharmacokinetic modeling (e.g., GastroPlus®) to identify outliers caused by methodological disparities, such as differences in bioanalytical techniques or sampling intervals .

Q. What strategies mitigate validity threats in mechanistic studies of this compound’s target engagement?

- Methodological Answer : Use orthogonal assays (e.g., surface plasmon resonance and isothermal titration calorimetry) to confirm binding affinity. Include negative controls (e.g., scrambled peptides) and blinded data analysis to reduce confirmation bias. Address confounding variables (e.g., off-target effects) by integrating RNA interference (RNAi) to silence non-target pathways .

Q. How should multi-omics approaches be integrated to explore this compound’s mode of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets from treated vs. control cell lines. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks. Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-dimensional data .

Q. What experimental designs are recommended for validating this compound’s efficacy in in-vivo disease models?

- Methodological Answer : Employ randomized, placebo-controlled trials in transgenic rodent models, with sample sizes calculated via power analysis (α=0.05, β=0.2). Monitor pharmacokinetic-pharmacodynamic (PK-PD) relationships using serial blood sampling and tissue biopsies. Adhere to ARRIVE guidelines for ethical reporting, including detailed descriptions of anesthesia, euthanasia, and post-hoc statistical adjustments .

Data Analysis & Reproducibility

Q. How can researchers address variability in this compound’s bioactivity measurements across cell-based assays?

- Methodological Answer : Standardize cell culture conditions (passage number, serum batch) and use plate-normalization controls (e.g., Z’-factor calculations). Apply robust statistical methods (e.g., hierarchical Bayesian modeling) to distinguish technical noise from biological variability. Archive raw data and analysis scripts in FAIR-compliant repositories .

Q. What frameworks ensure computational reproducibility in molecular docking studies of this compound?

- Methodological Answer : Document software versions (e.g., AutoDock Vina 1.2.0), force field parameters, and grid box dimensions. Use Docker containers to encapsulate workflows. Validate docking poses with molecular dynamics simulations (GROMACS) and compare binding energies across ≥10 independent runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.